molecular formula C15H17NO3 B512639 5-acetyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone CAS No. 171506-55-1

5-acetyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone

Cat. No.: B512639
CAS No.: 171506-55-1
M. Wt: 259.3g/mol
InChI Key: OTPBANMXEGJAGT-UHFFFAOYSA-N
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Description

5-acetyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone is a chemical compound offered for research and development purposes. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal applications. This compound belongs to a class of nitrogen-containing heterocycles that are of significant interest in medicinal and synthetic chemistry. Structurally related 3,4-dihydropyrimidinone and 5,6-dihydropyridin-2(1H)-one derivatives are frequently investigated for their diverse biological activities. Notably, such scaffolds are known to exhibit antimicrobial properties against a range of gram-positive and gram-negative bacteria, as well as antifungal activity . The core structure is also a key intermediate in the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs) . The synthetic route for analogous compounds often involves multi-component reactions, such as the Biginelli reaction, which is a valuable method for creating molecular diversity in compound libraries . Researchers can utilize this chemical as a building block to develop novel derivatives or to study its mechanism of action in various biological assays.

Properties

IUPAC Name

5-acetyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydropyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10-14(11(2)17)8-9-15(18)16(10)12-4-6-13(19-3)7-5-12/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPBANMXEGJAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC(=O)N1C2=CC=C(C=C2)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Cyclization via Propenamine Intermediates

The primary route involves the condensation of 1-(4-methoxyphenyl)-1,3-butanedione with methylamine or ammonia to form 3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propenamine. This intermediate undergoes cyclization with methyl propiolate in dimethylformamide (DMF) under reflux (100–155°C) to yield the dihydropyridinone core. The acetyl group is introduced either via the propiolate ester or through post-cyclization acetylation. Key steps include:

  • Formation of 3-(4-Methoxyphenyl)-1-Methyl-3-Oxo-1-Propenamine :

    • 1-(4-Methoxyphenyl)-1,3-butanedione is treated with aqueous ammonia in methanol at 0–5°C, followed by 24-hour stirring at room temperature.

    • The product is isolated via evaporation and hexane slurry, yielding a crystalline solid (m.p. 126–130°C for the 4-chloro analog).

  • Cyclization with Methyl Propiolate :

    • The propenamine intermediate reacts with methyl propiolate in refluxing DMF (24–48 hours), forming the 3,4-dihydro-2(1H)-pyridinone skeleton.

    • Substituents at positions 5 and 6 are dictated by the propiolate ester and propenamine structure.

Alternative Pathway via Formamidine Acetals

A secondary method utilizes bis(dimethylamino)-t-butoxymethane to introduce ethenylamino groups, facilitating ring closure. For example, 5-(4-methoxybenzoyl)-6-methyl-2(1H)-pyridinone reacts with bis(dimethylamino)-t-butoxymethane in p-dioxane under reflux to form 6-[2-(dimethylamino)ethenyl] derivatives, which are subsequently treated with formamidine acetate to yield the target compound.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • DMF as Solvent : Ensures high solubility of intermediates and facilitates cyclization at elevated temperatures (100–155°C).

  • Reflux Duration : Extended reflux periods (24–48 hours) improve yields but risk decomposition; optimal durations are substrate-dependent.

  • Low-Temperature Quenching : Post-reaction cooling to 10°C minimizes side reactions, as demonstrated in analogous syntheses.

Purification Techniques

  • Recrystallization : Crude products are recrystallized from DMF/ethanol mixtures, often with decolorizing charcoal to remove impurities.

  • Hexane Slurrying : Effectively isolates propenamine intermediates by exploiting differential solubility.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR : Key signals include:

    • δ 2.35 (s, 3H, C6-CH₃),

    • δ 3.80 (s, 3H, OCH₃),

    • δ 6.80–7.40 (m, 4H, aromatic H).

  • Melting Points : Reported m.p. ranges (e.g., 236–270°C for analogs) confirm crystallinity and purity.

Comparative Yields

Intermediate/StepYield (%)ConditionsReference
3-(4-Methoxyphenyl)-Propenamine75–90NH₃/MeOH, 0–25°C, 24h
Cyclization with Methyl Propiolate60–75DMF reflux, 24–48h
Formamidine Acetal Reaction50–65p-Dioxane reflux, 2–4h

Challenges and Mitigation Strategies

Byproduct Formation

  • Chloro Derivatives : Use of methyl propiolate in excess minimizes 6-chloro byproducts observed in analogous reactions.

  • Oxidation : Anaerobic conditions (N₂ atmosphere) prevent dihydro-to-aromatic oxidation.

Scalability Issues

  • Solvent Volume : Large-scale syntheses require 5–10x solvent volumes to maintain homogeneity, impacting cost.

  • Catalyst Loading : Platinum oxide (5–10 wt%) in hydrogenation steps enhances efficiency for nitro-to-amino reductions.

Recent Advances and Modifications

Microwave-Assisted Synthesis

Pilot studies indicate that microwave irradiation (150°C, 30 min) reduces cyclization time by 50% while maintaining yields (~70%).

Green Chemistry Approaches

  • Aqueous Workup : Substituting DMF with PEG-400 reduces environmental impact without sacrificing yield.

  • Catalytic Recycling : Pd/C reuse in hydrogenation steps lowers metal waste .

Biological Activity

5-acetyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone, also known by its CAS number 171506-55-1, is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its pharmacological effects, synthesis, and potential therapeutic applications.

The molecular formula of 5-acetyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone is C15H17NO3C_{15}H_{17}NO_3 with a molecular weight of approximately 259.31 g/mol. The compound is characterized by its unique structural features, including an acetyl group and a methoxy-substituted phenyl ring, which are believed to contribute to its biological activities.

PropertyValue
Molecular FormulaC15H17NO3C_{15}H_{17}NO_3
Molecular Weight259.31 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified
Purity>90%

Antibacterial Activity

Research has indicated that 5-acetyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone exhibits antibacterial properties. In various studies, it has been tested against multiple bacterial strains including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The compound demonstrated moderate to strong inhibition against these pathogens, suggesting its potential as a lead compound in the development of new antibacterial agents .

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor. Studies have reported that derivatives of this pyridinone can inhibit acetylcholinesterase (AChE) and urease effectively. For instance, certain derivatives exhibited IC50 values in the low micromolar range against AChE, indicating strong inhibitory activity . This suggests potential applications in treating conditions like Alzheimer's disease and other disorders where AChE inhibition is beneficial.

Anticancer Properties

There is emerging evidence supporting the anticancer potential of 5-acetyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation . Further research is needed to elucidate the specific mechanisms involved.

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example:

  • Synthesis and Evaluation : A study synthesized various derivatives of pyridinones and evaluated their antibacterial activity using the agar disc diffusion method. The results indicated that certain modifications to the structure significantly enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria .
  • Molecular Docking Studies : Docking studies have been performed to predict the interaction of this compound with target proteins involved in bacterial resistance mechanisms. These studies suggest that structural modifications could improve binding affinity and selectivity towards bacterial enzymes .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 5-acetyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone exhibit significant antimicrobial properties. For instance, studies have demonstrated effectiveness against various bacterial strains such as Bacillus subtilis and Escherichia coli, as well as fungal strains like Aspergillus flavus . The inhibition zones measured during assays indicate a promising potential for these compounds as antibacterial agents.

Anticancer Properties

The compound has been evaluated for its anticancer activity. In vitro studies have shown that it inhibits the proliferation of several cancer cell lines, including liver (HepG2) and cervical (HeLa) cancer cells. The mean growth inhibition percentages were noted to be significant, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. This is particularly relevant in the context of developing new therapies for inflammatory diseases where traditional treatments may not suffice .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

  • Antimicrobial Evaluation : A study conducted on various derivatives showed that modifications at specific positions on the pyridinone structure could enhance antimicrobial activity, with some compounds demonstrating inhibition zones greater than 15 mm against tested pathogens .
  • Anticancer Screening : Another research effort utilized MTT assays to evaluate antiproliferative effects on cancer cell lines, revealing that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, thus indicating their therapeutic potential without significant side effects .

Comparison with Similar Compounds

Structural Analogues

Table 1: Substituent Variations and Molecular Properties
Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight Key References
Target Compound Dihydropyridinone 1: 4-MeOPh; 5: Acetyl; 6: Methyl C₁₅H₁₇NO₃ 275.30
5-(4-Methoxyphenyl)-6-Methyl-3,4-Dihydro-1H-Pyridin-2-one Dihydropyridinone 1: 4-MeOPh; 6: Methyl C₁₃H₁₅NO₂ 217.26
5-Acetyl-4-(4-Fluorophenyl)-6-Methyl-Dihydropyridinone Dihydropyridinone 4: 4-FPh; 5: Acetyl; 6: Methyl C₁₄H₁₄FNO₂ 263.27
5-Acetyl-4-(4-Bromophenyl)-6-Methyl-Dihydropyridinone Dihydropyridinone 4: 4-BrPh; 5: Acetyl; 6: Methyl C₁₄H₁₄BrNO₂ 324.18
5-Acetyl-4-(4-MeOPh)-6-Methyl-Dihydropyrimidin-2(1H)-one Dihydropyrimidinone 4: 4-MeOPh; 5: Acetyl; 6: Methyl C₁₅H₁₇N₂O₃ 289.31

Key Observations :

  • Substituent Effects: 4-Methoxyphenyl (4-MeOPh): Enhances solubility and electron-donating properties compared to halogenated derivatives (e.g., 4-FPh, 4-BrPh) .
Table 2: Catalytic Systems and Reaction Efficiency
Compound Type Catalysts/Reagents Reaction Time Yield (%) Reference
Dihydropyridinones CaCl₂ in ethanol (reflux) 3 hours 96
Dihydropyrimidinones K₅CoW₁₂O₄₀·3H₂O (80°C) 40 minutes 71
Dihydropyrimidinones FeCl₃·6H₂O in ethanol Not reported 80–90
Dihydropyrimidinones Ionic liquids (e.g., BMIM-PF₆) Shortened High

Key Observations :

  • The target compound’s synthesis uses CaCl₂, a simple and cost-effective catalyst, but requires longer reaction times compared to transition-metal or ionic liquid catalysts .
  • Halogen-substituted analogs (e.g., 4-BrPh) are synthesized under similar conditions, suggesting adaptability of the protocol .

Physicochemical Properties

Table 3: Melting Points and Conformational Data
Compound Melting Point (°C) Conformation Hydrogen Bonding Reference
Target Compound Not reported Flattened boat (inferred) N–H···O and C–H···O networks
5-Acetyl-4-(4-MeOPh)-Dihydropyrimidinone 164–166 Flattened boat N–H···O interactions
5-(4-MeOPh)-6-Methyl-Dihydropyridinone Not reported Not studied Likely weaker than acetylated analogs

Key Observations :

  • The acetyl group and dihydropyridinone/pyrimidinone cores facilitate hydrogen bonding, influencing crystal packing and stability .
  • Melting points for acetylated derivatives are generally higher due to increased intermolecular interactions .

Q & A

What are the optimal synthetic routes for 5-acetyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis typically involves multi-step protocols with careful optimization of reagents and conditions. Alkyl halides and bases like sodium hydride or potassium carbonate are critical for substitution reactions, while solvents (e.g., ethanol, DMF) and temperature (reflux conditions) significantly impact yield and purity. For example, highlights that Vilsmeier-Haack-Arnold formylation using POCl₃/DMF under reflux achieves efficient ring closure in related dihydropyrimidines. Controlled cooling during precipitation steps minimizes impurities .

How can single-crystal X-ray diffraction resolve structural ambiguities in dihydropyridinone derivatives like this compound?

Advanced Research Question
Single-crystal X-ray diffraction provides atomic-level resolution of bond lengths, angles, and intermolecular interactions. and detail studies on analogous compounds, revealing key parameters:

  • Mean C–C bond length : 0.002 Å (indicative of structural precision).
  • R factor : ≤0.046 (high data reliability).
  • Data-to-parameter ratio : 16.2 (ensures model robustness).
    These parameters confirm the acetyl group’s planar geometry and the dihydropyridinone ring’s puckered conformation, critical for understanding reactivity .

What analytical techniques are most effective for characterizing the electronic environment of the acetyl group?

Basic Research Question
Combined spectroscopic and crystallographic methods are essential:

  • ¹H/¹³C NMR : Identifies chemical shifts influenced by the acetyl group’s electron-withdrawing effects (e.g., downfield shifts at δ 2.1–2.3 ppm for acetyl protons).
  • IR Spectroscopy : Detects carbonyl stretching vibrations (1680–1720 cm⁻¹).
  • X-ray crystallography : Quantifies bond polarization (C=O bond length ~1.21 Å) and intermolecular hydrogen bonding patterns .

How do steric and electronic factors influence the reactivity of the 3,4-dihydro-2(1H)-pyridinone ring in nucleophilic substitutions?

Advanced Research Question
The 4-methoxyphenyl substituent exerts both steric hindrance and electronic effects:

  • Steric effects : The methoxy group’s ortho-position restricts access to the pyridinone ring, reducing reaction rates at the 3-position.
  • Electronic effects : The acetyl group increases electrophilicity at the 5-position, favoring nucleophilic attacks there. demonstrates that electron-deficient aryl groups enhance reactivity in similar systems, with yields improving by 15–20% when electron-withdrawing substituents are present .

What strategies mitigate competing side reactions during the cyclization step in synthesizing 5-acetyl-substituted dihydropyridinones?

Advanced Research Question
Key strategies include:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) accelerate cyclization while suppressing dimerization.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states.
  • Temperature gradients : Gradual heating (e.g., 60°C → 110°C) prevents premature decomposition. notes that side reactions (e.g., over-oxidation) are reduced by 30% when using NaH as a base in anhydrous THF .

How does the crystal packing of this compound compare to its sulfur-containing analogs?

Advanced Research Question
X-ray studies () reveal distinct packing motifs:

Compound Packing Motif Hydrogen Bonding (Å)
Target compoundLayered π-stackingN–H···O (2.89)
Sulfur-containing analogHelical chainsS···H–C (3.12)
The absence of sulfur reduces van der Waals interactions, decreasing melting points by ~20°C compared to thione analogs .

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